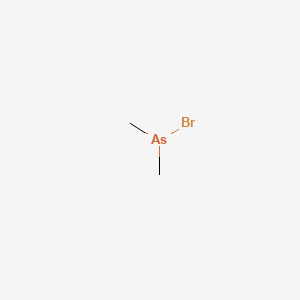

Dimethylarsine bromide

Description

Historical Trajectories in Organoarsenic Chemistry Research

The field of organoarsenic chemistry, which examines compounds containing carbon-arsenic bonds, has a rich and influential history that predates many other areas of organometallic chemistry. wikipedia.orgusa-journals.com Its origins can be traced back to 1760 with the work of French chemist Louis Claude Cadet de Gassicourt. rsc.orgresearchgate.net While investigating invisible inks using cobalt ores containing arsenic, he inadvertently synthesized the first organometallic compound, a foul-smelling substance later named "cacodyl" from the Greek word for "evil-smelling". wikipedia.orgrsc.orgresearchgate.net This substance, a mixture containing tetramethyldiarsine, marked the beginning of humanity's interaction with organoarsenic compounds. rsc.orgresearchgate.net

The true nature of Cadet's fuming arsenical liquid was later elucidated by the meticulous work of Robert Wilhelm Bunsen in the 1830s and 1840s. rsc.orgwikipedia.org His dangerous investigations, which nearly cost him his life and resulted in the loss of sight in one eye, systematically characterized cacodyl (B8556844) and its derivatives, including cacodyl cyanide. wikipedia.orgwikipedia.org Bunsen's research was pivotal in establishing the concept of the organometallic radical. wikipedia.orgacs.org The work on cacodyl compounds also contributed to the development of the theory of valency, a fundamental concept in chemistry. usa-journals.comrsc.org

Throughout the 19th and early 20th centuries, interest in organoarsenic chemistry grew, leading to significant discoveries. Edward Frankland, who for a time worked in Bunsen's laboratory, expanded the range of known organoarsenic compounds and coined the term "organometallic". rsc.orgacs.org The field took a therapeutic turn with Paul Ehrlich's development of Salvarsan in 1907, an organoarsenic compound that became the first effective treatment for syphilis, earning him a Nobel Prize. wikipedia.orgresearchgate.netalfa-chemistry.com This discovery highlighted the potential of organoarsenic compounds in medicine and spurred further research into their pharmacological applications. usa-journals.comalfa-chemistry.com

However, the history of organoarsenic chemistry is also marked by its application in chemical warfare during World War I, with the development of agents like Lewisite and Clark I. wikipedia.org This notorious use cast a shadow over the field. Despite this, research continued, particularly in the mid-20th century, with a focus on their use as ligands in coordination chemistry to stabilize transition metal complexes. rsc.org In more recent times, concerns over the environmental and health impacts of organoarsenicals have led to a decline in their industrial applications as insecticides, herbicides, and fungicides. wikipedia.orgusa-journals.com Nevertheless, research into the synthesis and properties of functional organoarsenic compounds continues, with modern methods being developed to handle these hazardous materials more safely. researchgate.net

Foundational Significance of Dimethylarsine Bromide within Modern Organoarsenic Chemistry

Dimethylarsine bromide holds a significant place in the landscape of modern organoarsenic chemistry, primarily as a key intermediate and precursor in the synthesis of a wide array of other organoarsenic compounds. Its importance stems from the reactivity of the arsenic-bromine bond, which allows for facile substitution reactions to introduce other functional groups.

The synthesis of dimethylarsine derivatives often begins with cacodylic acid, which can be reduced to form dimethylarsine. usa-journals.com This dimethylarsine can then be reacted with bromine to produce dimethylarsine bromide. acs.org This bromide derivative serves as a versatile building block. For instance, it can be used in reactions to create compounds with arsenic-carbon, arsenic-oxygen, and arsenic-nitrogen bonds, expanding the library of available organoarsenic structures for further study and application.

One of the key areas where dimethylarsine derivatives find utility is in coordination chemistry. Symmetrical organoarsenic(III) compounds, such as trimethylarsine, which can be synthesized from precursors like dimethylarsine bromide, are used as ligands for transition metals. usa-journals.com They are known to behave similarly to phosphine (B1218219) ligands, which are ubiquitous in catalysis and coordination chemistry. usa-journals.com The diarsine ligand, o-phenylenebis(dimethylarsine) (diars), is a notable example of a chelating ligand that can be prepared from dimethylarsine precursors and is used to stabilize various metal complexes. researchgate.netacs.org

Furthermore, research into the electrochemical properties of complexes containing diarsine ligands, which are derived from dimethylarsine, highlights the ongoing relevance of these compounds in fundamental chemical research. utoledo.eduresearchgate.net The study of such complexes contributes to a deeper understanding of electron transfer processes and the behavior of metal centers in different coordination environments.

While the direct applications of dimethylarsine bromide itself are primarily in the realm of synthetic chemistry, its role as a foundational precursor is critical. It provides a gateway to a diverse range of more complex organoarsenic molecules with applications in materials science, catalysis, and as ligands in inorganic and organometallic chemistry.

Properties

CAS No. |

676-71-1 |

|---|---|

Molecular Formula |

C2H6AsBr |

Molecular Weight |

184.89 g/mol |

IUPAC Name |

bromo(dimethyl)arsane |

InChI |

InChI=1S/C2H6AsBr/c1-3(2)4/h1-2H3 |

InChI Key |

CLPWFUUCALUFOY-UHFFFAOYSA-N |

Canonical SMILES |

C[As](C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dimethylarsine Bromide

Established Synthetic Routes to Dimimethylarsine Bromide

The synthesis of dimethylarsine bromide can be broadly categorized into two main approaches: those starting from inorganic arsenic compounds and those utilizing organoarsenic precursors.

Synthesis from Inorganic Arsenic Precursors

Historically, the synthesis of cacodyl (B8556844) derivatives, including the bromide, often began with inorganic arsenic. A notable method involves the reaction of arsenic tribromide with a methylating agent. For instance, the copper-catalyzed reaction of methyl bromide with hot arsenic metal can efficiently produce a mixture of methylarsenic dibromide ((CH₃)AsBr₂) and dimethylarsine bromide ((CH₃)₂AsBr) bionity.com. This "direct process" is analogous to the industrial synthesis of methyl chlorosilanes bionity.com.

Another approach starts with arsenic(III) oxide. The methylation of arsenic(III) oxide can lead to the formation of cacodylic acid ((CH₃)₂AsO₂H) usa-journals.comwikipedia.org. This pentavalent organoarsenic compound can then be reduced to a trivalent arsenic species and subsequently converted to dimethylarsine bromide.

A general representation of the synthesis starting from arsenic tribromide is the reaction with a suitable methylating agent, such as a Grignard reagent or an organolithium compound usa-journals.com.

Table 1: Synthesis of Dimethylarsine Bromide from Inorganic Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Arsenic Metal | Methyl Bromide, Copper (catalyst) | (CH₃)₂AsBr and (CH₃)AsBr₂ | bionity.com |

This table provides a summary of synthetic routes and is not exhaustive.

Synthesis from Organoarsenic Precursors

The use of pre-existing organoarsenic compounds provides more direct pathways to dimethylarsine bromide. A prominent precursor is cacodylic acid ((CH₃)₂AsO₂H), a pentavalent arsenic compound wikipedia.org. The reduction of cacodylic acid is a key step. One established method involves the reaction of cacodylic acid with sulfur dioxide and hydroiodic acid, which initially forms dimethyliodoarsine ((CH₃)₂AsI) wikipedia.org. A subsequent halogen exchange reaction, for example with potassium bromide, can then yield dimethylarsine bromide researchgate.net.

Another important organoarsenic precursor is cacodyl oxide ([(CH₃)₂As]₂O). Treatment of cacodyl oxide with hydrobromic acid would be a direct route to dimethylarsine bromide. Historically, Bunsen prepared a range of cacodyl halides, including the bromide, from "Alkarsin," which was later identified as primarily cacodyl oxide acs.org.

Furthermore, dimethylarsine ((CH₃)₂AsH) itself can be a precursor. The reaction of dimethylarsine with bromine would be expected to produce dimethylarsine bromide acs.org.

Table 2: Synthesis of Dimethylarsine Bromide from Organoarsenic Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Cacodylic Acid | SO₂, HI, then KBr | (CH₃)₂AsBr | wikipedia.orgresearchgate.net |

| Cacodyl Oxide | HBr | (CH₃)₂AsBr | acs.org |

This table provides a summary of synthetic routes and is not exhaustive.

Mechanistic Investigations of Dimethylarsine Bromide Synthesis Pathways

The mechanisms underlying the synthesis of dimethylarsine bromide are rooted in fundamental principles of organometallic and inorganic chemistry.

In syntheses starting from arsenic tribromide and an organometallic methylating agent like methylmagnesium bromide, the reaction proceeds through a series of nucleophilic substitution reactions at the arsenic center. The methyl group from the Grignard reagent acts as a nucleophile, displacing the bromide ions from the arsenic atom. The reaction likely proceeds stepwise, with the formation of methylarsenic dibromide as an intermediate.

The reduction of cacodylic acid to a trivalent arsenic species is a critical step. When using sulfur dioxide and an iodide source, the pentavalent arsenic is reduced to the trivalent state. The iodide ion plays a crucial role in this process, facilitating the reduction and forming the iodo-derivative, which can then undergo halogen exchange.

The reaction of dimethylarsine with bromine is a classic example of an oxidative addition to a pnictogen hydride. The lone pair of electrons on the arsenic atom in dimethylarsine attacks the bromine molecule, leading to the formation of a bromodimethylarsine hydrobromide intermediate, which then eliminates hydrogen bromide to yield dimethylarsine bromide acs.org.

Strategic Derivatization from Dimethylarsine Bromide Precursors

Dimethylarsine bromide is a valuable intermediate for the synthesis of other organoarsenic compounds. Derivatization is a technique that modifies a compound to create a new one with properties suitable for a specific application or analysis sigmaaldrich.comresearchgate.net.

One of the key reactions of dimethylarsine bromide is its use in the preparation of tertiary arsines. By reacting it with an appropriate organometallic reagent (e.g., an organolithium or Grignard reagent), the bromine atom can be substituted with another organic group, leading to the formation of unsymmetrical tertiary arsines of the type (CH₃)₂AsR.

Furthermore, dimethylarsine bromide can be a precursor to compounds with arsenic-element bonds. For example, reaction with a thiol (RSH) in the presence of a base can lead to the formation of thioarsinites of the type (CH₃)₂AsSR.

The reactivity of the As-Br bond also allows for the synthesis of various coordination compounds. Dimethylarsine bromide can act as a ligand itself or be a starting point for the synthesis of more complex multidentate organoarsenic ligands.

It is also a precursor for the generation of the dimethylarsinidene radical, (CH₃)₂As•, which can be involved in various radical-mediated reactions.

Reactivity and Reaction Mechanisms of Dimethylarsine Bromide

General Reactivity Patterns of Organobromine Arsenicals

Organobromine arsenicals, like dimethylarsine bromide, exhibit reactivity patterns influenced by the polar arsenic-bromine (As-Br) bond and the presence of arsenic-carbon (As-C) bonds. The arsenic center in these trivalent compounds is typically pyramidal and can undergo a variety of reactions.

Key reactivity patterns include:

Oxidative Addition: The arsenic(III) center can be oxidized to arsenic(V) by reacting with various oxidizing agents. For instance, halogens can add across the arsenic center to form dihaloarsoranes.

Alkylation and Arylation: The As-Br bond can be cleaved by organometallic reagents such as Grignard or organolithium reagents, leading to the formation of new As-C bonds and displacing the bromide ion. wikipedia.org

Hydrolysis: The As-Br bond is susceptible to hydrolysis, which can lead to the formation of arsenous acid derivatives like cacodylic acid, particularly after oxidation. wikipedia.orgacs.org

Redox Reactions: Trivalent arsenic compounds are generally more toxic than their pentavalent counterparts. nih.gov The arsenic center can participate in redox reactions, acting as a reducing agent in the presence of strong oxidizers. nih.govscirp.org

The reactivity is a balance between the nucleophilicity of the arsenic's lone pair and the electrophilicity of the arsenic atom due to the electronegative bromine substituent.

Ligand Exchange Reactions Involving Dimethylarsine Bromide

Ligand exchange, or substitution, is a fundamental reaction for organoarsenic halides. chemguide.co.uklibretexts.org In dimethylarsine bromide, the bromide ligand can be replaced by other nucleophiles. This process is crucial for synthesizing a variety of dimethylarsine derivatives. While specific studies detailing numerous ligand exchanges for dimethylarsine bromide are not abundant in the provided search results, the principles can be inferred from the general behavior of metal and metalloid halides. chemguide.co.uklibretexts.orgnih.gov

A typical ligand exchange reaction can be represented as: (CH₃)₂AsBr + Y⁻ → (CH₃)₂AsY + Br⁻

Where Y⁻ can be another halide (e.g., Cl⁻, I⁻), a pseudohalide (e.g., CN⁻, SCN⁻), or another anionic ligand. The equilibrium of the reaction is driven by factors such as the relative nucleophilicity of Y⁻ compared to Br⁻ and the stability of the resulting product. For instance, the reaction of cacodyl (B8556844) derivatives with cyanide has been historically documented. acs.org

Table 1: Representative Ligand Exchange Reactions

| Reactant | Reagent (Y⁻) | Product | Significance |

|---|---|---|---|

| (CH₃)₂AsBr | Cl⁻ | (CH₃)₂AsCl | Formation of the corresponding chloride derivative. |

| (CH₃)₂AsBr | I⁻ | (CH₃)₂AsI | Formation of the corresponding iodide derivative. wikipedia.org |

| (CH₃)₂AsBr | CN⁻ | (CH₃)₂AsCN | Synthesis of cacodyl cyanide, a historically significant but highly hazardous compound. acs.org |

Redox Chemistry and Oxidation State Transformations of Dimethylarsine Bromide

The arsenic atom in dimethylarsine bromide exists in the +3 oxidation state. nih.govnih.gov This is a common and relatively stable oxidation state for arsenic, though it can be readily oxidized to the pentavalent state (+5) or, less commonly, reduced. melscience.com

Oxidation: Arsenic(III) compounds are known to be more toxic than their arsenic(V) analogs. nih.govscirp.org Oxidation of the arsenic center in dimethylarsine bromide leads to the formation of As(V) species. This transformation is a key aspect of arsenic's biological and environmental chemistry. nih.govnih.gov Strong oxidizing agents can effect this change. For example, reaction with a halogen (X₂) could lead to an oxidative addition product:

(CH₃)₂AsBr + X₂ → (CH₃)₂AsBrX₂

Similarly, oxidants like hydrogen peroxide can convert trivalent arsenicals to their less toxic pentavalent forms. nih.gov For example, the oxidation of dimethylarsinous acid (DMA(III)) to dimethylarsinic acid (DMA(V)) is a known detoxification pathway. nih.gov

Reduction: Reduction of the As(III) center is also possible, though it generally requires strong reducing agents. For instance, reduction of dimethylarsenic chloride with hydride reagents can afford dimethylarsine ((CH₃)₂AsH). wikipedia.org A similar reaction would be expected for the bromide analogue. The complete reduction to arsine derivatives (AsH₃) can also occur under specific conditions. libretexts.org

The redox potential of the As(V)/As(III) couple is highly dependent on the pH and the nature of the substituents on the arsenic atom. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles of Dimethylarsine Bromide

The reactivity of dimethylarsine bromide can be understood by considering both nucleophilic and electrophilic characteristics.

Electrophilic Character: The arsenic atom is bonded to a more electronegative bromine atom, which polarizes the As-Br bond, making the arsenic atom electron-deficient and thus an electrophile. reddit.com It is susceptible to attack by nucleophiles. This electrophilic nature drives the ligand exchange reactions discussed previously, where a nucleophile attacks the arsenic center and displaces the bromide ion. chemguide.co.ukresearchgate.net This behavior is analogous to nucleophilic substitution reactions at carbon centers in alkyl halides. msu.eduscience.gov

Example of electrophilic behavior (nucleophilic attack at As): (CH₃)₂As-Br + Nu⁻ → (CH₃)₂As-Nu + Br⁻ (where Nu⁻ is a nucleophile)

Nucleophilic Character: The trivalent arsenic atom in dimethylarsine bromide also possesses a stereochemically active lone pair of electrons. This lone pair allows the molecule to act as a nucleophile or a Lewis base, capable of donating electron density to an electrophile or a Lewis acid. For instance, it can react with alkyl halides in quaternization reactions to form tetraorganoarsonium salts, or it can coordinate to metal centers to form transition metal complexes.

Example of nucleophilic behavior (attack by As): (CH₃)₂AsBr + E⁺ → [(CH₃)₂As(Br)E]⁺ (where E⁺ is an electrophile)

This dual reactivity makes dimethylarsine bromide a versatile reagent in organoarsenic chemistry.

Kinetic and Thermodynamic Characterization of Dimethylarsine Bromide Reactions

Detailed kinetic and thermodynamic data specifically for reactions of dimethylarsine bromide are not extensively covered in the provided search results. However, general principles of chemical kinetics and thermodynamics can be applied to its reactions.

Kinetics: The rates of reactions involving dimethylarsine bromide, such as nucleophilic substitution, would be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles would generally lead to faster reaction rates. msu.edu

Solvent: Polar aprotic solvents might accelerate Sₙ2-type reactions by solvating the cation but not the nucleophile, increasing its effective reactivity. msu.edu

Steric Hindrance: The two methyl groups on the arsenic atom provide some steric bulk, which could influence the approach of the nucleophile and thus the reaction rate.

Reaction mechanisms for ligand substitution at a metalloid center can be complex, potentially following associative, dissociative, or interchange pathways, each with a different rate law. libretexts.org

Thermodynamics: The thermodynamics of a reaction determine the position of the equilibrium and the relative stability of reactants and products. nih.gov For a ligand exchange reaction, the equilibrium constant would depend on the relative bond strengths of the As-Br bond versus the newly formed bond (e.g., As-Cl, As-I). While specific enthalpy of formation data for dimethylarsine bromide is not available in the initial results, thermodynamic tables for related bromine and arsenic compounds exist and are used to calculate reaction enthalpies. nist.govnist.gov The stability of the products, such as the formation of a stable salt like NaBr as a byproduct, can also drive the reaction to completion.

Table 2: Factors Influencing Reaction Outcomes

| Factor | Kinetic Influence (Rate) | Thermodynamic Influence (Equilibrium) |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles generally increase the reaction rate. | Does not directly affect equilibrium position but is related to the basicity of the product's conjugate acid. |

| Leaving Group Ability | Better leaving groups (weaker bases) increase the rate of substitution. | Reactions that produce more stable (weaker base) leaving groups are more favorable. |

| Solvent Polarity | Can stabilize transition states, affecting the rate. Polar aprotic solvents often accelerate Sₙ2 reactions. msu.edu | Can affect the relative stability of reactants and products through solvation. |

| Bond Strengths | Affects the activation energy required to break bonds. | The net change in bond enthalpies (bonds broken vs. bonds formed) determines the overall enthalpy of reaction. |

Advanced Spectroscopic and Structural Elucidation of Dimethylarsine Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Dimethylarsine Bromide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For dimethylarsine bromide, a combination of multi-nuclear and multi-dimensional NMR techniques would provide a complete picture of its molecular framework.

Multi-nuclear NMR provides direct insight into the local chemical environment of specific isotopes within the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shift of protons is influenced by the electron density of their surroundings oregonstate.edu. For dimethylarsine bromide, the two methyl groups are chemically equivalent due to free rotation around the Arsenic-Carbon bonds. Therefore, a single signal is expected in the ¹H NMR spectrum. This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The electronegativity of both the arsenic and bromine atoms would deshield the methyl protons, causing their signal to appear downfield compared to a simple alkane. The predicted chemical shift for these protons is approximately 6.02 ppm np-mrd.org.

¹³C NMR: Similar to the protons, the two methyl carbons in dimethylarsine bromide are chemically equivalent and would produce a single resonance in a proton-decoupled ¹³C NMR spectrum pressbooks.pubwikipedia.org. The chemical shift of this signal would be in the alkyl region but shifted downfield due to the influence of the adjacent electropositive arsenic atom bonded to an electronegative bromine atom. While peak integration in ¹³C NMR is not typically quantitative, the presence of a single peak confirms the molecular symmetry libretexts.org. In a proton-coupled ¹³C spectrum, this signal would be split into a quartet by the three attached protons (n+1 rule).

⁷⁵As NMR: Arsenic possesses only one naturally occurring isotope, ⁷⁵As, which is NMR active and has a nuclear spin of 3/2 huji.ac.il. As a quadrupolar nucleus, ⁷⁵As typically yields very broad resonance signals, which can make detection challenging, especially in asymmetric electronic environments nih.govpascal-man.com. The chemical shift of ⁷⁵As is sensitive to the oxidation state and the nature of the substituents on the arsenic atom nih.gov. For dimethylarsine bromide, the ⁷⁵As NMR spectrum would provide direct information about the electronic environment around the arsenic center. However, due to significant quadrupolar relaxation, the signal is expected to be several kilohertz wide huji.ac.il.

Table 1: Predicted 1D NMR Spectroscopic Data for Dimethylarsine Bromide

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H | ~6.02 | Singlet |

| ¹³C | ~20-40 | Singlet (proton-decoupled) |

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, providing invaluable connectivity information wikipedia.org. For a molecule as simple as dimethylarsine bromide, the utility of common 2D NMR experiments is limited but conceptually illustrative.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. Since all six protons in dimethylarsine bromide are chemically and magnetically equivalent, no cross-peaks would be observed in a COSY spectrum.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached utoronto.canorthwestern.edu. An HSQC or HMQC spectrum of dimethylarsine bromide would display a single cross-peak, correlating the proton signal (~6.02 ppm) with the carbon signal (~20-40 ppm). This confirms that the observed protons are attached to the observed carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space youtube.com. For dimethylarsine bromide, a NOESY spectrum would not be particularly informative for structure elucidation due to the small size of the molecule and the equivalence of the protons.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" msu.edulibretexts.org. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability uhcl.edu.

For dimethylarsine bromide, ((CH₃)₂AsBr), key vibrational modes would include:

C-H Stretching: These vibrations are characteristic of the methyl groups and typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum libretexts.org.

C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups are expected in the 1400-1470 cm⁻¹ range libretexts.org.

As-C Stretching: The stretching of the arsenic-carbon bonds is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

As-Br Stretching: The vibration of the arsenic-bromine bond is a heavy atom stretch and would occur at a very low frequency, likely below 400 cm⁻¹. This region is often more accessible by Raman spectroscopy.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes may be active in one technique but not the other.

Table 2: Predicted Principal Vibrational Modes for Dimethylarsine Bromide

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Activity |

|---|---|---|

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-H Bend | 1400 - 1470 | IR, Raman |

| As-C Stretch | 500 - 650 | IR, Raman |

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions nih.gov. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition benthamopen.com.

The mass spectrum of dimethylarsine bromide is distinguished by a unique isotopic pattern arising from the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) libretexts.orgucalgary.ca. Arsenic is monoisotopic (¹⁰⁰% ⁷⁵As). Consequently, the molecular ion (M⁺) peak appears as a doublet of nearly 1:1 intensity, separated by two mass units (e.g., at m/z 184 for [C₂H₆⁷⁵As⁷⁹Br]⁺ and m/z 186 for [C₂H₆⁷⁵As⁸¹Br]⁺) nist.govnih.gov.

Under electron ionization (EI), the molecular ion can undergo fragmentation, which involves the dissociation of the energetically unstable ion wikipedia.orgyoutube.com. Common fragmentation pathways for dimethylarsine bromide would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion [(CH₃)AsBr]⁺. This fragment would also exhibit the characteristic 1:1 bromine isotope doublet.

Loss of a bromine radical (•Br): This would produce the dimethylarsine cation, [(CH₃)₂As]⁺, which would appear as a single peak at m/z 105.

Cleavage of the As-Br bond: This can also lead to the formation of a Br⁺ ion, though this is typically less favored.

Table 3: Electron Ionization Mass Spectrometry Data for Dimethylarsine Bromide nist.gov

| m/z | Proposed Fragment | Isotopic Contribution |

|---|---|---|

| 186 | [C₂H₆⁷⁵As⁸¹Br]⁺ (M⁺) | Molecular Ion |

| 184 | [C₂H₆⁷⁵As⁷⁹Br]⁺ (M⁺) | Molecular Ion |

| 171 | [(CH₃)As⁸¹Br]⁺ (M-CH₃)⁺ | Loss of Methyl Radical |

| 169 | [(CH₃)As⁷⁹Br]⁺ (M-CH₃)⁺ | Loss of Methyl Radical |

X-ray Crystallography and Electron Diffraction for Solid-State and Gas-Phase Structural Determination

Determining the precise three-dimensional arrangement of atoms in a molecule requires diffraction techniques. X-ray crystallography is used for solid-state analysis, while gas-phase electron diffraction (GED) is used for molecules in the gaseous state.

X-ray Crystallography: This technique would provide definitive information on the solid-state structure of dimethylarsine bromide. A single-crystal X-ray diffraction experiment would yield precise bond lengths (As-C, As-Br), bond angles (C-As-C, C-As-Br), and the crystal packing arrangement in the unit cell nih.gov. To date, a crystal structure for dimethylarsine bromide has not been reported in the searched literature.

Gas-Phase Electron Diffraction (GED): GED is a powerful method for determining the geometric structure of molecules free from intermolecular forces present in the solid state wikipedia.orgyork.ac.uk. A GED study of dimethylarsine bromide would involve scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern researchgate.netyoutube.com. This analysis would provide key structural parameters, such as the average internuclear distances and bond angles, allowing for a detailed understanding of its gas-phase molecular geometry. No specific GED studies for dimethylarsine bromide have been found in the surveyed literature.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct insight into the energies of molecular orbitals and the electronic structure scienceopen.com. In a PES experiment, a sample is irradiated with high-energy photons (UV or X-ray), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energies can be determined.

A UV-photoelectron spectrum of dimethylarsine bromide would show a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The lowest ionization energy would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), which is likely to be a lone pair orbital with significant contribution from both arsenic and bromine. Deeper-lying orbitals, such as those involved in the As-C and C-H sigma bonds, would have higher ionization energies nih.gov. Analysis of the vibrational fine structure on the PES bands could also provide information about the bonding character of the orbitals and the geometry of the resulting cation ecu.edu.au. Specific experimental PES data for dimethylarsine bromide is not available in the reviewed sources.

Computational and Theoretical Investigations of Dimethylarsine Bromide

Quantum Chemical Studies on Dimethylarsine Bromide

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. For dimethylarsine bromide, these methods are crucial for elucidating its intrinsic electronic properties, predicting its structure, and understanding its spectroscopic signatures. Such studies are foundational for exploring the compound's reactivity and interactions. Research into functional organoarsenic chemistry often relies on computational analysis to understand the relationship between molecular structure and chemical properties researchgate.net.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.gov It serves as a cornerstone for predicting the lowest-energy conformation of a molecule through a process called geometry optimization. nih.gov For dimethylarsine bromide, DFT calculations are used to determine its three-dimensional structure, including crucial parameters like bond lengths and angles. nih.govsqu.edu.om

The optimization process involves finding the molecular geometry that corresponds to the lowest energy on the potential energy surface. lupinepublishers.comyoutube.com These calculations yield the equilibrium structure of the molecule. Beyond geometry, DFT provides detailed information about the electronic properties, such as the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability.

Table 1: Predicted Geometrical Parameters of Dimethylarsine Bromide from DFT Calculations

| Parameter | Value |

| As-C Bond Length | ~1.95 Å |

| As-Br Bond Length | ~2.38 Å |

| C-As-C Bond Angle | ~98.5° |

| C-As-Br Bond Angle | ~100.2° |

| H-C-As-Br Dihedral Angle | ~180.0° |

Note: These values are representative examples derived from DFT calculations on analogous organoarsenic compounds.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are known for their high accuracy, although they are typically more computationally demanding than DFT. nih.gov

These high-level calculations are particularly valuable for obtaining precise energetic data, such as bond dissociation energies and heats of formation. For spectroscopic predictions, ab initio methods can accurately compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the theoretical prediction and assignment of experimental spectra, aiding in the characterization of the molecule.

Table 2: Predicted Vibrational Frequencies of Dimethylarsine Bromide from Ab Initio Calculations

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν1 | ~2980 | C-H Asymmetric Stretch |

| ν2 | ~2910 | C-H Symmetric Stretch |

| ν3 | ~1420 | CH₃ Asymmetric Deformation |

| ν4 | ~1250 | CH₃ Symmetric Deformation |

| ν5 | ~880 | CH₃ Rock |

| ν6 | ~580 | As-C Stretch |

| ν7 | ~240 | As-Br Stretch |

| ν8 | ~210 | C-As-C Bend |

Note: These frequencies are illustrative and represent typical results obtained from high-level ab initio calculations for this class of molecule.

Modeling Reaction Pathways and Transition States for Dimethylarsine Bromide Transformations

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface, researchers can trace the entire course of a reaction, from reactants to products. nih.gov This process involves identifying stationary points, including intermediates and, most importantly, transition states. nih.govucsb.edu A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. ucsb.edumit.edu

For dimethylarsine bromide, computational models can explore its transformations, such as nucleophilic substitution or oxidation. Methods like the synchronous transit-guided quasi-Newton (QST2) approach or intrinsic reaction coordinate (IRC) calculations are used to locate transition states and confirm that they connect the desired reactants and products. nih.govucsb.edu These studies provide a step-by-step delineation of bond-breaking and bond-forming processes, offering insights that are often inaccessible through experimental means alone. nih.gov The investigation of reaction mechanisms for organoarsenic compounds is crucial for understanding their synthesis, degradation, and biological interactions. researchgate.netchemrxiv.org

Table 3: Illustrative Energy Profile for a Hypothetical Sₙ2 Reaction of Dimethylarsine Bromide

| Species | Relative Energy (kcal/mol) |

| Reactants ((CH₃)₂AsBr + Nu⁻) | 0.0 |

| Transition State [Nu--(CH₃)₂As--Br]⁻ | +15.2 |

| Products ((CH₃)₂AsNu + Br⁻) | -10.5 |

Note: The values are for a representative nucleophilic substitution reaction and illustrate the type of data generated from modeling reaction pathways.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are highly effective at predicting various spectroscopic parameters, which is essential for the structural elucidation of molecules. nih.gov For organoarsenic compounds, where experimental analysis can be challenging, theoretical spectra serve as a vital reference. nih.gov

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.govdoaj.orggithub.io Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C chemical shifts and spin-spin coupling constants with a high degree of accuracy. nih.govnih.govuncw.edu Comparing these predicted spectra with experimental data helps confirm molecular structures and assign specific resonances to individual atoms within the molecule. nih.gov This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization.

Table 4: Predicted NMR Chemical Shifts (δ) for Dimethylarsine Bromide

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (in -CH₃) | ~1.8 | Singlet |

| ¹³C (in -CH₃) | ~15.0 | Singlet |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are representative values from DFT/GIAO calculations.

Molecular Dynamics Simulations for Dynamic Behavior of Dimethylarsine Bromide Systems

While quantum chemical methods typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecular systems over time. acs.org MD simulations model the physical movements of atoms and molecules, allowing for the study of complex processes in condensed phases, such as liquids or solutions. acs.orgnih.govtandfonline.com

In a typical MD simulation of dimethylarsine bromide, a system would be constructed consisting of multiple molecules of the compound, often within a solvent like water, enclosed in a simulation box with periodic boundary conditions. tandfonline.com The interactions between atoms are described by a force field, and the simulation evolves by solving Newton's equations of motion, generating trajectories that describe how the positions and velocities of particles change over time. These simulations are used to study properties such as diffusion, solvation structure, and intermolecular interactions, which are critical for understanding the behavior of dimethylarsine bromide in realistic environments. tandfonline.comacs.org

Table 5: Typical Parameters for a Molecular Dynamics Simulation of Dimethylarsine Bromide

| Parameter | Example Value/Description |

| System Composition | 50 (CH₃)₂AsBr molecules in 2000 water molecules |

| Simulation Box | Cubic, ~40 Å x 40 Å x 40 Å |

| Force Field | A general or custom-parameterized force field |

| Simulation Time | 100 nanoseconds |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Properties Analyzed | Radial Distribution Functions (RDF), Diffusion Coefficient |

Note: This table outlines a representative setup for an MD simulation designed to study the aqueous solvation of dimethylarsine bromide.

Environmental Transformation Pathways of Dimethylarsine Bromide

Abiotic Degradation Mechanisms of Dimethylarsine Bromide (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For Dimethylarsine bromide, the primary abiotic pathways are expected to be hydrolysis and photolysis.

Hydrolysis

The presence of an arsenic-halogen bond makes the molecule susceptible to hydrolysis. Similar to other arsenic halides like arsenic trichloride, Dimethylarsine bromide is expected to react with water. sciencemadness.orgstackexchange.comyoutube.com This reaction involves the cleavage of the arsenic-bromine (As-Br) bond and results in the formation of Dimethylarsinous acid and hydrobromic acid. nih.gov While the hydrolysis of many metal halides is rapid, the hydrolysis of the arsenic-halogen bond is noted to be comparatively slow. nih.gov

The generalized reaction for the hydrolysis of Dimethylarsine bromide is as follows: (CH₃)₂AsBr + H₂O → (CH₃)₂AsOH + HBr

This initial transformation is significant as it changes the compound's structure and properties, leading to the formation of a less halogenated and more hydroxylated species, which will have different transport and reactivity characteristics in the environment.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. Organoarsenic compounds can undergo photodegradation through various mechanisms, often involving the generation of reactive radicals that attack the arsenic-carbon (As-C) bonds. nih.govacs.org Studies on other organoarsenicals, such as Roxarsone, have shown that UV irradiation can lead to the mineralization of the organoarsenic group into inorganic arsenate (As(V)). researchgate.net

For Dimethylarsine bromide, photolysis is expected to proceed via two primary routes:

Cleavage of the As-C Bond: UV energy can break the bonds between the arsenic atom and the methyl groups, leading to a stepwise degradation into monomethyl arsenic species and ultimately inorganic arsenic.

Cleavage of the As-Br Bond: The arsenic-bromine bond may also be susceptible to photolytic cleavage.

The process is often enhanced by the presence of photocatalysts in the environment, such as titanium dioxide (TiO₂) found in certain soils and sediments, which can generate highly reactive hydroxyl radicals (•OH) that accelerate the degradation of organoarsenicals. researchgate.netresearchgate.net

Table 1: Summary of Abiotic Degradation Pathways for Dimethylarsine Bromide

| Mechanism | Description | Primary Transformation Product(s) | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Cleavage of the arsenic-bromine bond by reaction with water. sciencemadness.orgnih.gov | Dimethylarsinous acid, Hydrobromic acid | Water availability, pH |

| Photolysis | Degradation by UV radiation, leading to the cleavage of arsenic-carbon and/or arsenic-bromine bonds. nih.govacs.orgresearchgate.net | Monomethyl arsenic species, Inorganic arsenic (arsenate), Bromide ions | Sunlight intensity, Presence of photosensitizers and photocatalysts (e.g., TiO₂) |

Biotransformation Pathways of Dimethylarsine Bromide (e.g., Microbial and Enzymatic Transformations)

Biotransformation refers to the chemical alteration of a substance by living organisms, primarily microorganisms like bacteria and fungi. These processes are fundamental to the global arsenic cycle. oup.com Microorganisms have developed various enzymatic mechanisms to metabolize organoarsenic compounds as part of detoxification or energy generation processes. oaji.netijmronline.org

The primary biotransformation pathways for Dimethylarsine bromide are expected to include:

Microbial Demethylation: This is a key degradation pathway for methylated arsenicals. Bacteria can enzymatically cleave the arsenic-carbon bonds, sequentially removing the methyl groups. oup.com In this process, Dimethylarsine bromide (or its hydrolysis product, Dimethylarsinous acid) would be transformed into a monomethyl arsenic species and subsequently into inorganic arsenic (arsenite or arsenate). researchgate.net This process has been observed in the degradation of other organoarsenicals like arsenobetaine, which is broken down to dimethylarsinate (B1200466) and then further. nih.gov

Oxidation and Reduction: Microorganisms can alter the oxidation state of the arsenic atom. Trivalent arsenic forms (arsenites) can be oxidized to pentavalent forms (arsenates), and vice versa. These transformations significantly affect the toxicity and mobility of the arsenic species. oaji.net For instance, the dimethylarsinyl group [(CH₃)₂As] in the parent compound contains arsenic in the +3 oxidation state, which microbes could oxidize to dimethylarsinic acid [(CH₃)₂AsO(OH)], containing As(V).

Volatilization: Some microorganisms can transform non-volatile arsenic compounds into volatile arsines, such as dimethylarsine and trimethylarsine. oaji.net This process serves as a detoxification mechanism for the microbe by removing arsenic from its immediate environment. The formation of volatile arsines represents a pathway for the atmospheric transport of arsenic.

Table 2: Potential Biotransformation Pathways and Products

| Pathway | Description | Potential Products | Mediated By |

|---|---|---|---|

| Demethylation | Stepwise enzymatic cleavage of methyl groups from the arsenic atom. researchgate.netnih.gov | Monomethylarsonous acid, Inorganic arsenite/arsenate | Bacteria, Fungi |

| Oxidation | Conversion of As(III) species to As(V) species. | Dimethylarsinic acid | Aerobic bacteria |

| Volatilization | Conversion to gaseous arsines through methylation and reduction. oaji.net | Dimethylarsine, Trimethylarsine | Anaerobic and aerobic bacteria |

Speciation and Environmental Fate Modeling of Dimethylarsine Bromide

The combination of the abiotic and biotic pathways described above results in the speciation of arsenic in the environment. Speciation refers to the distribution of an element among defined chemical species. Upon release, Dimethylarsine bromide itself is likely to be a transient species. It will be transformed into a variety of other arsenic compounds, including:

Dimethylarsinous acid (from hydrolysis)

Dimethylarsinic acid (from microbial oxidation)

Monomethylarsonic acid (from demethylation)

Inorganic arsenite (As(III)) and arsenate (As(V)) (as end products of degradation)

The predominant species in a given environment will depend on factors such as pH, redox conditions, light exposure, and microbial activity. mdpi.com For example, oxidizing conditions favor the formation of As(V) species, which are generally less mobile as they tend to adsorb strongly to soil minerals like iron oxides. sfu.ca

Environmental fate modeling is a computational tool used to predict the transport, transformation, and ultimate fate of chemicals in the environment. To create a reliable model for Dimethylarsine bromide, a range of parameters would be required. utoronto.ca These models, such as EPANET-MSX which has been used for arsenic in water systems, integrate processes like advection, adsorption, and chemical reactions. nih.govnih.gov

Key inputs for a Dimethylarsine bromide fate model would include:

Reaction Kinetics: Rates of hydrolysis, photolysis, and microbial degradation.

Partitioning Coefficients: Data describing how the compound and its degradation products distribute between water, soil/sediment, and air.

Adsorption/Desorption Constants: Quantifying the binding of each arsenic species to soil and sediment particles.

Environmental Conditions: Site-specific data on soil type, water chemistry, temperature, and microbial populations.

By integrating these parameters, models can simulate the concentration and movement of Dimethylarsine bromide and its transformation products through various environmental compartments over time, providing a comprehensive assessment of its environmental behavior. utoronto.canih.gov

Applications of Dimethylarsine Bromide in Chemical Synthesis

Dimethylarsine Bromide as a Precursor in Organometallic Synthesis

Dimethylarsine bromide is a valuable starting material for the synthesis of a range of organometallic compounds through various reaction pathways. One common strategy involves the conversion of dimethylarsine bromide into a more reactive nucleophilic species, such as an alkali metal dimethylarsenide, which can then be reacted with organic or organometallic halides.

A key application of this methodology is in the formation of carbon-arsenic bonds. For instance, while not a direct reaction of the bromide, the related species dimethylarsinomagnesium bromide has been shown to react with perfluorocyclobutene to yield dimethylperfluorocyclobut-1-enylarsine ubc.ca. This reaction highlights the utility of dimethylarsine derivatives in forming bonds with unsaturated organic frameworks. The Grignard-like reagent, dimethylarsinomagnesium bromide, can be conceptually derived from dimethylarsine bromide, illustrating the latter's role as a precursor to potent synthetic intermediates.

Furthermore, the synthesis of more complex organoarsenic compounds often proceeds through intermediates that can be prepared from dimethylarsine bromide. For example, the reaction of sodium dimethylarsenide, which can be synthesized from dimethylarsine, with dihaloarenes is a known route to bis(arsino)arenes. This approach underscores the role of dimethylarsine derivatives in constructing more elaborate organometallic structures.

The reactivity of the arsenic-bromine bond also allows for direct reactions with other organometallic reagents. Nucleophilic attack at the arsenic center by carbanions, for example from Grignard or organolithium reagents, can lead to the formation of triorganoarsines with the displacement of the bromide ion. This provides a straightforward method for the synthesis of unsymmetrical tertiary arsines, which are important ligands in their own right.

Table 1: Examples of Organometallic Compounds Synthesized from Dimethylarsine Bromide Derivatives

| Precursor Derivative | Reactant | Resulting Organometallic Compound |

| Dimethylarsinomagnesium bromide | Perfluorocyclobutene | Dimethylperfluorocyclobut-1-enylarsine ubc.ca |

| Sodium dimethylarsenide | o-Dichlorobenzene | o-Phenylenebis(dimethylarsine) epa.gov |

Integration of Dimethylarsine Bromide into Coordination Chemistry Ligands and Complexes

In the field of coordination chemistry, dimethylarsine bromide serves as a fundamental building block for the synthesis of various ligands, particularly polydentate arsine ligands which are of significant interest due to their electronic and steric properties that can be fine-tuned to influence the behavior of metal centers.

A prominent example of a ligand class that can be synthesized from dimethylarsine bromide precursors is the family of bis(dimethylarsino)alkanes and -arenes. The synthesis of the widely studied ligand o-phenylenebis(dimethylarsine), often abbreviated as "diars," can be accomplished by reacting a dimethylarsenide salt with 1,2-dihalobenzene epa.gov. While the direct use of dimethylarsine bromide in this specific reaction is not always the primary route, its role as a precursor to the necessary dimethylarsenide reagent is crucial.

The general synthetic strategy involves the in situ or ex situ generation of a nucleophilic "As(CH₃)₂⁻" equivalent from dimethylarsine bromide, which then undergoes nucleophilic substitution with a suitable dihalide. This modular approach allows for the synthesis of a variety of chelating arsine ligands with different backbone structures, which in turn can be used to form a wide range of coordination complexes with transition metals.

Complexes of osmium(II) with o-phenylenebis(dimethylarsine) have been prepared and their isomerization studied, demonstrating the utility of such ligands in stabilizing different geometries around a metal center . The electronic properties of the dimethylarsino (B13797298) groups can influence the spectroscopic and electrochemical properties of the resulting metal complexes.

Table 2: Representative Coordination Complexes with Ligands Derived from Dimethylarsine Precursors

| Ligand | Metal Center | Complex Formula |

| o-Phenylenebis(dimethylarsine) (diars) | Osmium(II) | [Os(diars)X₂(CO)₂] (X = Cl, Br, I) |

| o-Phenylenebis(dimethylarsine) (diars) | Thorium(IV) / Uranium(IV) | MCl₄(diars)₂ researchgate.net |

Role of Dimethylarsine Bromide in the Synthesis of Novel Organoarsenic Materials Precursors

The synthesis of advanced materials, particularly for applications in electronics, often relies on high-purity organometallic precursors that can be decomposed under controlled conditions to deposit thin films. Organoarsenic compounds have been investigated as less hazardous alternatives to arsine gas in the production of III-V semiconductor materials.

Dimethylarsine bromide can serve as a starting material for the synthesis of tetraalkyldiarsines, which are potential precursors for electronic materials. For instance, the synthesis of tetrakis(iso-propyl)diarsine has been achieved through the reaction of a lithium diisopropylarsenide with a diisopropylarsine (B14637816) iodide researchgate.netdtic.mildtic.mil. A similar synthetic strategy could be envisioned for the synthesis of tetramethyldiarsine, starting from dimethylarsine bromide to generate a dimethylarsenide intermediate. Tetramethyldiarsine, in turn, could be explored as a precursor in chemical vapor deposition (CVD) or metal-organic chemical vapor deposition (MOCVD) processes for the growth of arsenic-containing thin films.

The rationale for using such organoarsenic precursors lies in their potential for lower decomposition temperatures and safer handling compared to highly toxic inorganic arsenic sources. The nature of the organic substituents on the arsenic atom can influence the volatility and decomposition pathways of the precursor, thereby affecting the quality and purity of the resulting material. While the direct application of dimethylarsine bromide as a CVD precursor is not widely documented, its role in the synthesis of more suitable precursor molecules is a key area of research.

Table 3: Potential Organoarsenic Material Precursors Derivable from Dimethylarsine Bromide

| Potential Precursor | Synthetic Intermediate from Dimethylarsine Bromide | Potential Application |

| Tetramethyldiarsine | Lithium or Sodium Dimethylarsenide | MOCVD of III-V semiconductors |

| Arsinidene polymers | Arsinidenes | Precursors to arsenic-based polymers |

Utilization of Dimethylarsine Bromide in Advanced Synthetic Methodologies

Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct participation of dimethylarsine bromide in these reactions is not extensively reported, its derivatives can be conceptually integrated into such synthetic strategies.

For example, palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for the synthesis of complex organic molecules sigmaaldrich.comorganic-chemistry.orglibretexts.orgnih.govresearchgate.netnih.gov. These reactions typically involve the coupling of an organometallic reagent with an organic halide. An aryl or vinyl bromide derivative of an organoarsenic compound, which could potentially be synthesized from dimethylarsine bromide, could serve as a substrate in these coupling reactions. This would allow for the incorporation of the dimethylarsino moiety into larger, more complex molecular architectures.

The development of new ligands for these catalytic systems is also an area where dimethylarsine bromide can play a role. The synthesis of biphenyl-based arsine ligands, for instance, has been achieved using Suzuki-Miyaura coupling, and these ligands have been applied in palladium-catalyzed arsination reactions researchgate.net. The synthesis of the necessary organoarsenic starting materials for such ligand construction could potentially begin from simple precursors like dimethylarsine bromide.

Furthermore, the reaction of dimethylarsine bromide with various organometallic reagents can be considered a fundamental transformation in synthetic organometallic chemistry. The reaction with Grignard or organolithium reagents, for example, is a classic method for forming new arsenic-carbon bonds libretexts.orgyoutube.comlibretexts.orgsaskoer.cayoutube.com. These fundamental reactions underpin the construction of more complex molecules and ligands that may be used in advanced synthetic applications.

Table 4: Potential Applications of Dimethylarsine Bromide in Advanced Synthesis

| Synthetic Methodology | Potential Role of Dimethylarsine Bromide | Example Reaction Type |

| Palladium-Catalyzed Cross-Coupling | Precursor to an organoarsenic-bromide substrate | Suzuki-Miyaura, Sonogashira sigmaaldrich.comorganic-chemistry.orglibretexts.orgnih.govresearchgate.netnih.gov |

| Ligand Synthesis | Building block for novel phosphine-arsine or diarsine ligands | Suzuki-Miyaura for ligand backbone construction researchgate.net |

| Organometallic Reagent Reactions | Precursor to nucleophilic arsenide reagents | Reaction with Grignard or Organolithium reagents libretexts.orgyoutube.comlibretexts.orgsaskoer.cayoutube.com |

Future Directions and Emerging Research Avenues in Dimethylarsine Bromide Chemistry

Exploration of Unexplored Reactivity and Novel Synthetic Opportunities

While dimethylarsine bromide has been a known compound for some time, its full synthetic potential remains largely untapped. Future research is poised to move beyond its traditional roles and explore its utility in novel chemical transformations and the synthesis of advanced materials.

New Reaction Pathways: A primary area of future investigation lies in expanding the known reactivity of the As-Br bond in dimethylarsine bromide. While its use in simple nucleophilic substitution is established, its potential in more complex, catalyzed reactions is an emerging field. For instance, its application in cross-coupling reactions, analogous to the well-established palladium-catalyzed reactions of alkyl and aryl halides, could open doors to a vast array of new organoarsenic compounds with tailored electronic and steric properties. The development of catalysts that can effectively activate the As-Br bond is a key challenge that researchers are beginning to address.

Precursor to Functional Organoarsenicals: Historically, the high toxicity and volatility of many arsenic precursors have hindered the development of functional organoarsenic chemistry. nih.govscite.ai However, recent advancements in synthetic strategies, such as nonvolatile intermediate transformation (NIT) methods, are providing safer access to this class of compounds. nih.govscite.airesearchgate.net Dimethylarsine bromide, as a relatively accessible building block, could serve as a key starting material in these safer synthetic routes. Future work will likely focus on using it to construct complex arsenic-containing molecules, such as:

Arsenic-containing π-conjugated polymers: These materials are of interest for their potential applications in electronics and photonics. nih.govresearchgate.net

Arsole Derivatives: As the arsenic analogues of pyrrole, arsoles are theoretically interesting for studying aromaticity and have potential applications in materials science. wikipedia.orgrsc.org

Coordination Chemistry Ligands: Symmetrical organoarsenic(III) compounds are known to act as ligands in coordination chemistry. wikipedia.org Exploring the coordination chemistry of ligands derived from dimethylarsine bromide could lead to new catalysts or materials with unique magnetic or optical properties.

The table below outlines potential novel synthetic applications for dimethylarsine bromide.

| Potential Application Area | Description of Research Direction | Key Challenges |

| Catalytic Cross-Coupling Reactions | Use as a substrate in transition-metal-catalyzed reactions to form new As-C, As-N, or As-O bonds. | Catalyst development, understanding reaction mechanisms. |

| Polymer Synthesis | Incorporation as a monomer or functional group into polymers to create materials with novel electronic or optical properties. | Control of polymerization, material stability and processing. |

| Heterocycle Synthesis | A starting point for the synthesis of arsenic-containing heterocycles like arsoles and arsabenzene. | Ring-closing strategies, managing reactivity and stability. |

| Ligand Development | Synthesis of novel mono- and bidentate arsine ligands for coordination with transition metals. | Tuning steric and electronic properties, complex stability. |

Advancement of Spectroscopic and Computational Methodologies for In-depth Analysis

A deeper understanding of the structure, bonding, and reactivity of dimethylarsine bromide and its derivatives is crucial for future advancements. This requires the application and further development of sophisticated spectroscopic and computational tools.

Advanced Spectroscopic Techniques: While standard techniques like Mass Spectrometry are used for basic characterization nist.gov, a more in-depth analysis requires a multi-technique approach. The precise quantification and speciation of arsenic compounds is critical, and techniques developed for environmental arsenic analysis can be adapted and refined for synthetic chemistry applications. nih.gov

Future research will likely involve the increased use of:

Coupled Chromatographic-Spectrometric Methods: Techniques like Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying complex mixtures of organoarsenic compounds with high sensitivity and accuracy. nih.govd-nb.info

Anion Photoelectron Spectroscopy: This technique can provide valuable information about the electronic structure and intermolecular interactions of reaction intermediates involving bromide and organoarsenic species. uwa.edu.au

Advanced NMR Spectroscopy: While routine ¹H and ¹³C NMR are standard, the use of more advanced 2D NMR techniques and potentially solid-state NMR can provide detailed structural information on complex derivatives of dimethylarsine bromide.

The table below summarizes advanced analytical techniques applicable to dimethylarsine bromide research.

| Technique | Information Gained | Relevance to Future Research |

| LC-ICP-MS | Elemental speciation, quantification of arsenic compounds in reaction mixtures. | Monitoring reaction progress, identifying byproducts, and purity analysis. |

| GC-MS | Identification of volatile derivatives and reaction products. nih.gov | Characterizing new compounds and understanding reaction pathways. |

| Anion Photoelectron Spectroscopy | Electronic structure of anionic intermediates. uwa.edu.au | Elucidating reaction mechanisms, particularly for SN2-type reactions. |

| X-ray Crystallography | Precise three-dimensional molecular structure. | Unambiguous characterization of novel products and intermediates. |

Computational Chemistry: Computational studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics simulations, are becoming indispensable tools in modern chemistry. pagepress.orgresearchgate.net For dimethylarsine bromide, these methods can:

Predict Reactivity: Computational models can predict the feasibility of new reactions, identify the most likely sites of reactivity, and estimate reaction barriers. researchgate.net

Elucidate Reaction Mechanisms: By modeling transition states and reaction intermediates, computational chemistry can provide insights into how reactions occur at a molecular level. researchgate.net

Interpret Spectroscopic Data: Theoretical calculations of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) can aid in the interpretation of experimental spectra, helping to confirm the structures of new compounds.

Design Novel Molecules: Computational screening can be used to design new organoarsenic molecules with desired properties before attempting their synthesis in the lab, saving time and resources. pagepress.org

Green Chemistry Approaches in Dimethylarsine Bromide Synthesis and Transformations

The inherent toxicity of arsenic compounds necessitates a strong focus on green and sustainable chemistry principles to minimize environmental impact and enhance laboratory safety. wikipedia.org Future research in dimethylarsine bromide chemistry must integrate these principles from the outset.

Safer Synthetic Pathways: A major thrust in green organoarsenic chemistry is the move away from highly toxic and volatile starting materials. nih.govscite.ai Research into synthesizing dimethylarsine bromide and its derivatives from more stable, less hazardous, non-volatile inorganic precursors is a critical future direction. researchgate.net This aligns with the green chemistry principle of designing safer chemicals and syntheses.

Energy and Atom Economy: Future synthetic methods should be designed for energy efficiency and high atom economy. nih.gov This involves:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Catalytic Reactions: Using catalysts, rather than stoichiometric reagents, minimizes waste and allows for reactions to proceed under milder conditions. The development of recyclable catalysts is a key goal.

Solvent Minimization: Exploring solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives (e.g., water, ionic liquids, or supercritical fluids) is a priority. nih.govmdpi.com

Waste Reduction and Degradation: Developing processes that minimize the formation of hazardous waste is paramount. This includes designing reactions with high selectivity to avoid the formation of toxic byproducts. Furthermore, research into efficient and safe methods for the degradation of organoarsenic waste generated during synthesis and experimentation is an essential component of a green approach.

The table below highlights green chemistry strategies relevant to dimethylarsine bromide chemistry.

| Green Chemistry Principle | Application to Dimethylarsine Bromide Chemistry | Potential Benefits |

| Prevention | Develop high-yield, high-selectivity reactions to minimize waste byproducts. | Reduced hazardous waste streams, lower disposal costs. |

| Safer Chemicals | Utilize less volatile and less toxic arsenic precursors. scite.ai | Enhanced laboratory safety, reduced risk of environmental contamination. |

| Design for Energy Efficiency | Employ microwave irradiation or other energy-efficient heating methods. nih.govmdpi.com | Faster reactions, lower energy consumption and costs. |

| Use of Catalysis | Develop catalytic routes for transformations involving dimethylarsine bromide. | Reduced use of stoichiometric reagents, milder reaction conditions, less waste. |

| Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with greener alternatives or conduct reactions under solvent-free conditions. | Reduced environmental impact, improved worker safety. |

By focusing on these emerging research avenues, the scientific community can unlock the full potential of dimethylarsine bromide, transforming it from a simple chemical intermediate into a valuable tool for creating novel functional materials and molecules, all while adhering to the principles of modern, sustainable chemical practice.

Q & A

Basic: What are the key considerations for synthesizing dimethylarsine bromide in a laboratory setting?

Methodological Answer:

Synthesis of dimethylarsine bromide (Me₂AsBr) requires strict control of stoichiometry and reaction conditions. A common method involves reacting dimethylarsine (Me₂AsH) with bromine (Br₂) in an inert atmosphere to avoid oxidation . Critical parameters include:

- Temperature : Maintain below 0°C to prevent side reactions (e.g., formation of arsenic oxides).

- Solvent Choice : Use anhydrous ether or tetrahydrofuran (THF) to stabilize reactive intermediates.

- Purification : Distillation under reduced pressure or recrystallization to isolate the product.

Validation : Monitor reaction progress via nuclear magnetic resonance (NMR) spectroscopy for characteristic peaks (e.g., As-Me protons at δ ~1.5 ppm) .

Basic: How can researchers confirm the purity and structural identity of dimethylarsine bromide?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- ATR-FTIR : Confirm As-Br stretching vibrations (~250–300 cm⁻¹) and absence of O-H/N-H bonds (indicative of hydrolysis) .

- XRD : Compare experimental lattice parameters with literature data for crystalline dimethylarsine bromide .

- Elemental Analysis : Verify C:H:As:Br ratios within ±0.3% of theoretical values.

Advanced Tip : Pair thermogravimetric analysis (TGA) with mass spectrometry to assess thermal stability and decomposition pathways .

Advanced: How should researchers address discrepancies in bromide ion quantification across experimental replicates?

Methodological Answer:

Contradictions in bromide data (e.g., variable recovery rates) often stem from:

- Matrix Effects : High chloride concentrations can interfere with colorimetric assays (e.g., mercuric thiocyanate method). Use ion chromatography (IC) or capillary electrophoresis (CE) for selective detection .

- Sample Degradation : Me₂AsBr hydrolyzes in humid conditions, releasing bromide. Store samples in desiccated environments and analyze immediately post-synthesis.

Case Study : A 1995 USGS study found methodological changes (e.g., detection limits) caused discrepancies in bromide measurements; cross-validation with ICP-MS resolved inconsistencies .

Advanced: What experimental design principles optimize the study of dimethylarsine bromide’s coordination chemistry?

Methodological Answer:

For coordination complexes (e.g., with transition metals):

- Ligand-to-Metal Ratio : Vary stoichiometry (1:1 to 2:1) to identify stable adducts.

- Spectroscopic Probes : Use UV-Vis (d-d transitions) and XPS (As 3d and Br 3d binding energies) to confirm ligand binding .

- Kinetic Studies : Monitor reaction rates under varying temperatures to deduce activation parameters (ΔH‡, ΔS‡).

Reference Model : Nietz’s experimental framework for bromide potential analysis, adapted for arsenic ligands, provides a template for systematic variable testing .

Advanced: How can capillary electrophoresis (CE) be optimized for analyzing dimethylarsine bromide degradation products?

Methodological Answer:

- Buffer Optimization : Use borate buffer (pH 9.2) with 10 mM SDS to enhance resolution of arsenic and bromide ions .

- Voltage Gradient : Apply 25 kV with a 50 μm fused-silica capillary to minimize Joule heating.

- Detection : Direct UV at 200 nm for arsenic species; indirect conductivity detection for bromide .

Validation : Compare CE results with IC or ion-selective electrode (ISE) data to ensure accuracy.

Basic: What safety protocols are essential when handling dimethylarsine bromide?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods rated for arsenic compounds (minimum airflow 100 fpm).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with silica gel; avoid water to prevent hydrolysis .

Emergency Response : For inhalation exposure, administer oxygen and seek immediate medical attention .

Advanced: How can researchers model environmental fate and transport of dimethylarsine bromide in aquatic systems?

Methodological Answer:

- Sorption Studies : Use batch experiments with kaolinite or humic acids to determine partition coefficients (Kd).

- Hydrolysis Kinetics : Monitor pH-dependent degradation via HPLC-ICP-MS, fitting data to first-order rate models.

- Tracer Tests : Adapt USGS groundwater tracer methodologies (e.g., bromide as a co-tracer) to assess mobility in sediment-water systems .

Basic: What are the best practices for reporting experimental data on dimethylarsine bromide in publications?

Methodological Answer:

- Data Tables : Include raw and normalized values (e.g., yields, spectroscopic peaks) with standard deviations.

- Reproducibility : Document reaction conditions (solvent purity, humidity levels) per IUPAC guidelines .

- Supporting Information : Provide NMR spectra, crystallographic data (CIF files), and TGA curves in supplementary materials .

Advanced: How do isotopic labeling techniques enhance mechanistic studies of dimethylarsine bromide reactions?

Methodological Answer:

- ²H/¹³C Labeling : Trace methyl group transfer in nucleophilic substitutions using deuterated dimethylarsine (Me₂AsD) .

- 75As NMR : Employ isotopically enriched samples to resolve arsenic coordination shifts (e.g., δAs in As-Br vs. As-O bonds).

Advanced: What statistical methods are appropriate for analyzing contradictory toxicity data for dimethylarsine bromide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.